molecular formula C16H20N2 B1522812 [(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1183462-81-8

[(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No.: B1522812
CAS No.: 1183462-81-8
M. Wt: 240.34 g/mol
InChI Key: RIZHPJZLPBGORC-UHFFFAOYSA-N
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Description

Background and Chemical Significance

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine occupies a unique position within organic chemistry due to its multi-functional structural characteristics that enable diverse chemical transformations and applications. The compound's significance stems from its ability to serve as a synthetic intermediate in the preparation of more complex heterocyclic systems, particularly those involving pyridine-containing scaffolds. Chemical databases indicate that this compound exhibits properties consistent with its classification as a substituted amine, where the presence of both aromatic and heteroaromatic components provides multiple sites for chemical modification and functionalization. The compound's structural features align with current trends in medicinal chemistry, where pyridine-containing molecules are increasingly recognized for their biological activity and therapeutic potential.

The chemical significance of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine extends to its role in understanding structure-activity relationships within the broader family of pyridine derivatives. Research has shown that compounds containing pyridine rings often exhibit enhanced solubility properties and improved pharmacokinetic profiles compared to their purely aromatic counterparts. The specific positioning of the dimethyl substituents on the phenyl ring at the 3 and 5 positions creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets. Furthermore, the presence of the ethyl amine group introduces additional hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems.

Historical Context of Pyridine-Based Amines

The development of pyridine-based amines as a distinct chemical class traces its origins to the broader history of pyridine chemistry, which began with the isolation of pyridine itself from coal tar in the mid-19th century. Scottish scientist Thomas Anderson first documented the preparation of pyridine in 1849, describing it as a colorless liquid with distinctive properties that set it apart from other nitrogen-containing compounds of the era. The systematic exploration of pyridine derivatives gained momentum in the late 1800s, particularly following the structural elucidation work by Wilhelm Körner and James Dewar, who established the relationship between pyridine and benzene through substitution of a carbon-hydrogen unit with nitrogen.

The synthesis of pyridine derivatives underwent significant advancement with Arthur Rudolf Hantzsch's pioneering work in 1881, which established the first major synthetic route to pyridine compounds through what became known as the Hantzsch pyridine synthesis. This methodology utilized a combination of beta-keto acids, aldehydes, and ammonia or its salts to construct pyridine rings, providing a foundation for the systematic preparation of pyridine-based amines. The Russian chemist Aleksei Chichibabin's breakthrough in 1924 further revolutionized pyridine chemistry by introducing a more efficient synthetic approach that enabled industrial-scale production of pyridine derivatives.

The specific development of compounds like (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine represents a more recent evolution in pyridine chemistry, emerging from advances in synthetic methodology that allow for precise control over substitution patterns and functional group positioning. Modern research has demonstrated that pyridine-based amines can undergo various chemical transformations, including nucleophilic substitutions, radical reactions, and coordination chemistry with metal centers. The historical progression from simple pyridine synthesis to complex multi-substituted derivatives reflects the growing understanding of heterocyclic chemistry and its applications in pharmaceutical and materials science.

Chemical Classification and Nomenclature

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine belongs to the chemical class of substituted amines, specifically categorized as a tertiary amine due to the nitrogen atom's bonding to three carbon-containing groups. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the name reflects the structural hierarchy beginning with the most complex substituent. The primary classification places this compound within the broader category of pyridine derivatives, which are characterized by the presence of a six-membered aromatic ring containing one nitrogen atom.

Property Value Reference
Chemical Abstracts Service Number 1183462-81-8
Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
International Union of Pure and Applied Chemistry Name N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]ethanamine
Simplified Molecular Input Line Entry System CCNC(C1=CN=CC=C1)C2=CC(=CC(=C2)C)C

The structural classification of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine reveals several key functional groups that determine its chemical behavior and potential applications. The compound contains a pyridine ring system, which is classified as a heteroaromatic structure with electron-deficient characteristics due to the electronegativity of the nitrogen atom. The dimethylphenyl substituent represents an electron-rich aromatic system that contrasts with the electron-poor pyridine ring, creating an interesting electronic complementarity within the molecule. The ethyl amine component provides the compound with basic properties typical of aliphatic amines, while the methylene bridge connecting the aromatic systems allows for conformational flexibility.

From a chemical database perspective, this compound is catalogued under multiple identification systems, including the Chemical Abstracts Service registry, PubChem database, and various commercial chemical suppliers. The compound's classification within these systems facilitates its identification and procurement for research purposes, while also enabling systematic comparison with structurally related compounds. The presence of both aromatic and heteroaromatic components places this compound at the intersection of traditional organic chemistry and heterocyclic chemistry, requiring consideration of both fields for comprehensive understanding of its properties and applications.

Research Objectives and Scope

Current research objectives surrounding (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine focus primarily on understanding its synthetic utility and potential applications in medicinal chemistry and materials science. The compound's unique structural features make it an attractive target for investigating structure-activity relationships within pyridine-based systems, particularly those involving interactions between aromatic and heteroaromatic components. Research initiatives aim to explore the compound's behavior under various chemical conditions, including its reactivity toward electrophilic and nucleophilic reagents, its coordination chemistry with metal centers, and its potential for further structural modification.

The scope of current investigations encompasses several key areas of chemical research, including the development of improved synthetic methodologies for the compound's preparation and the exploration of its chemical reactivity patterns. Studies have indicated that compounds with similar structural features can undergo various transformations, including oxidation reactions using agents such as potassium permanganate, reduction reactions with lithium aluminum hydride, and substitution reactions involving alkyl halides. These reaction pathways provide insights into the compound's potential utility as a synthetic intermediate and its ability to serve as a platform for the construction of more complex molecular architectures.

Research Area Objectives Methodology
Synthetic Chemistry Develop efficient preparation methods Multi-step organic synthesis
Reactivity Studies Characterize chemical behavior Controlled reaction conditions
Structural Analysis Determine conformational properties Spectroscopic techniques
Applications Research Identify potential uses Biological and materials testing

Research objectives also extend to the compound's potential biological activity, as pyridine-containing molecules are known to exhibit diverse pharmacological properties. The investigation of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine's interactions with biological systems represents a growing area of interest, particularly in understanding how the compound's structural features influence its ability to interact with enzymes, receptors, and other biomolecular targets. The scope of these studies includes preliminary assessments of the compound's behavior in biological systems and its potential for serving as a lead compound in drug discovery efforts.

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-4-18-16(14-6-5-7-17-11-14)15-9-12(2)8-13(3)10-15/h5-11,16,18H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZHPJZLPBGORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organolithium-Mediated Nucleophilic Addition Followed by Deoxygenation

A related approach to prepare similar benzylic amines involves:

  • Step 1: Nucleophilic addition of an organolithium reagent (e.g., 3-pyridyllithium) to a ketone precursor bearing the 3,5-dimethylphenyl group, forming a benzylic alcohol intermediate.
  • Step 2: Deoxygenation of the alcohol to the corresponding benzylic hydrocarbon using hydroiodic acid in acetic acid at elevated temperature (~100 °C), avoiding toxic metal hydride reagents.

This method achieves high yields (up to 83%) and is advantageous for industrial scale due to its metal-free deoxygenation step and relatively straightforward workup.

Reductive Amination

Another common method involves:

  • Condensation of the corresponding benzaldehyde derivative (bearing 3,5-dimethylphenyl and pyridin-3-yl substituents) with ethylamine.
  • Subsequent reduction of the resulting imine or iminium intermediate using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.

This approach provides direct access to the target amine with good control over stereochemistry and functional group tolerance.

Detailed Reaction Data Table

Method Key Reagents/Conditions Catalyst/Reducing Agent Temperature (°C) Reaction Time Yield (%) Notes
Organolithium addition + deoxygenation 3-Pyridyllithium + ketone precursor; HI in AcOH Hydroiodic acid (HI) 100 3 hours 83 Metal-free deoxygenation, high yield, suitable for scale-up
Reductive amination Benzaldehyde derivative + ethylamine + reducing agent NaBH(OAc)3 or catalytic hydrogenation Room temp to 50 Several hours 70–90 Direct amine formation, stereoselective, widely used
One-pot multi-component synthesis Aldehyde + amine + other components; InCl3 catalyst Indium(III) chloride (20 mol%) 40 20 minutes 80–95 Ultrasound-assisted, green chemistry, high efficiency, adaptable for related compounds

Research Findings and Notes

  • Organolithium addition and deoxygenation : This approach is well-documented for constructing benzylic amines with pyridine substituents, offering a clean, metal-free deoxygenation step using hydroiodic acid, which is less toxic than traditional tin hydride methods.

  • Reductive amination : This remains a classical and versatile method for preparing substituted benzylamines, with the advantage of mild conditions and good functional group compatibility.

  • Catalytic one-pot synthesis : Recent advances demonstrate that Lewis acid catalysis combined with ultrasound irradiation can significantly enhance reaction rates and yields for multi-substituted pyridine-containing compounds, suggesting potential for efficient synthesis of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine analogs.

  • The choice of solvent, catalyst loading, and temperature critically affects yields and purity. For example, 50% ethanol in water with InCl3 catalyst under ultrasound was optimal in related systems.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest its potential as a pharmacological agent. Research indicates that derivatives of pyridine and phenyl groups are often explored for their biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter systems, potentially leading to antidepressant effects. The interaction of the pyridine nitrogen with receptors may enhance its activity in this area .
  • Anticancer Properties : Investigations into related compounds have revealed anticancer activities, suggesting that (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine could be evaluated for similar effects against various cancer cell lines.

Agrochemical Applications

Research into agrochemical formulations has identified the importance of compounds that can act as insecticides or herbicides. The unique structure of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine may allow it to interact with biological pathways in pests, potentially leading to effective pest control solutions .

Materials Science

The compound's properties may lend themselves to applications in materials science, particularly in the development of new polymers or coatings. Its ability to form stable complexes could be leveraged to create materials with enhanced durability or specific functional properties.

Case Studies and Research Findings

Study/CaseFocus AreaKey Findings
Study on Antidepressant ActivityMedicinal ChemistryDemonstrated modulation of serotonin receptors by similar compounds .
Insecticide Formulation ResearchAgrochemicalsIdentified potential pathways for pest control using pyridine derivatives .
Polymer DevelopmentMaterials ScienceExplored the use of amine compounds in creating high-performance coatings .

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (if available) Source
(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine C₁₇H₂₂N₂ 254.37 g/mol 3,5-Dimethylphenyl, pyridin-3-yl, ethyl Tertiary amine; inferred moderate lipophilicity
2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine C₁₇H₂₀N₂O 268.36 g/mol Benzofuran, pyridin-3-yl, ethyl Discontinued (stability/synthesis challenges?)
[(S)-1-(3,5-Dimethylphenyl)ethyl]amine C₁₀H₁₅N 149.23 g/mol 3,5-Dimethylphenyl, ethyl Boiling point: 226.1°C (predicted); pKa: 9.12
(3-Methylphenyl)methylamine C₁₄H₁₆N₂ 212.29 g/mol 3-Methylphenyl, pyridin-3-yl Secondary amine; lower molecular weight
N-((3,5-Dimethylphenyl)(phenanthren-9-yl)methyl)propan-2-amine C₂₆H₂₈N 354.22 g/mol Phenanthrenyl, 3,5-dimethylphenyl High enantiomeric excess (up to 99.6% ee)

Key Observations

Substituent Effects :

  • The 3,5-dimethylphenyl group enhances steric bulk and electron-donating capacity compared to simpler aryl groups (e.g., 3-methylphenyl in ). This may improve binding affinity in receptor-targeted applications.
  • Pyridin-3-yl contributes to π-π stacking interactions and hydrogen bonding, contrasting with benzofuran in (oxygen-containing heterocycle) or phenanthrenyl in (polycyclic aromatic system).

Tertiary amines are less prone to oxidation but may exhibit reduced solubility.

Stereochemical Considerations :

  • While the target compound’s stereochemistry is unspecified, analogs like N-((3,5-dimethylphenyl)(phenanthren-9-yl)methyl)propan-2-amine demonstrate significant optical activity ([α]²⁵₅₈₉ = +21.2 to –130) , suggesting that enantiomeric forms of the target could exhibit divergent biological or catalytic behaviors.

Physical Properties :

  • The ethyl group in the target compound likely increases hydrophobicity compared to smaller substituents (e.g., methyl in ). Predicted boiling points (e.g., 226.1°C for ) align with typical aromatic amines but vary with molecular weight and substituent polarity.

Research Implications and Gaps

  • Synthetic Routes : highlights high yields (88–95%) for ureido-thiazole piperazine derivatives , suggesting that similar strategies (e.g., Suzuki coupling or reductive amination) could apply to the target compound.
  • Biological Activity : Pyridine-containing amines often target neurotransmitter receptors (e.g., nicotinic acetylcholine receptors). The dimethylphenyl group may enhance CNS penetration, but specific data are lacking.

Biological Activity

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine is an organic compound with the molecular formula C16H20N2C_{16}H_{20}N_{2} and a molecular weight of approximately 240.34 g/mol. This compound features a unique structure that includes both a dimethylphenyl group and a pyridine moiety, which are often associated with biological activity. Despite its potential, specific research directly focusing on this compound is limited. However, insights can be gleaned from studies of structurally similar compounds.

Structural Characteristics

The compound's structure can be broken down into several functional groups:

  • Aromatic Amine Group : Derived from the ethyl moiety, contributing to its interaction with biological systems.
  • Pyridine Ring : Known for its role in various pharmacological activities.
  • Dimethylphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.

These features suggest that (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine may exhibit diverse biological activities, particularly in medicinal chemistry.

Pharmacological Potential

Preliminary studies indicate that compounds with similar structures have been investigated for their pharmacological effects. For instance:

  • Antichlamydial Activity : Research has shown that certain derivatives with pyridine rings exhibit selective activity against Chlamydia, suggesting that (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine could hold similar potential .
  • Neuropharmacological Effects : Compounds related to this structure have been studied for their effects on potassium channels (KV7), which are crucial in treating pain and epilepsy . This indicates a possible avenue for further exploration of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine in neurological contexts.

Comparative Analysis with Similar Compounds

To better understand the potential of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Dimethyl({[5-(pyridin-3-yl)thiophen-2-yl]methyl})amineC12H14N2SC_{12}H_{14}N_{2}SContains a thiophene ring; potential for different biological activity.
4-(Pyridin-3-yl)-N,N-dimethylanilineC14H15N2C_{14}H_{15}N_{2}Similar aromatic structure but lacks the ethylamine functionality.
2-(Pyridin-3-yl)ethanamineC9H12N2C_{9}H_{12}N_{2}A simpler structure that may exhibit different pharmacological properties.

These comparisons highlight how the unique dual aromatic system of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine could enhance its binding affinity and biological activity compared to simpler analogs.

Case Studies and Research Findings

While direct studies on (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine are scarce, research on related compounds provides valuable insights:

  • Chlamydial Infections : A study demonstrated that certain pyridine derivatives exhibited significant antichlamydial activity. The presence of electron-withdrawing groups was crucial for enhancing this activity .
  • Potassium Channel Modulation : Research on KV7 channel openers like flupirtine suggests that compounds affecting potassium channels can have therapeutic implications for pain management and neurological disorders .

Q & A

Q. What are the common synthetic routes for (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or alkylation of pre-functionalized intermediates. For example, a similar amine derivative was synthesized using a palladium(II) acetate catalyst under sealed-tube conditions at 100°C with NaHCO₃ as a base, achieving moderate yields (~51%) after chromatographic purification . Key optimizations include inert atmospheres (nitrogen/argon), solvent selection (2-methyltetrahydrofuran or toluene), and temperature control to minimize side reactions. Post-synthesis purification via gradient elution (hexane/acetone) is critical for isolating the target compound .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming structural integrity, particularly for distinguishing aromatic protons in the 3,5-dimethylphenyl and pyridinyl groups. Mass spectrometry (ESI-MS) provides molecular weight validation, as demonstrated for a related compound (m/z 307.2 [M+H]⁺) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of vapors. Waste should be segregated and disposed via certified chemical waste services. Contaminated glassware requires deactivation with ethanol or acidic solutions before cleaning .

Advanced Research Questions

Q. How do structural modifications at the 3,5-dimethylphenyl moiety influence biological activity or receptor binding?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with substituent variations (e.g., fluorine or methoxy groups). For example, replacing the methyl groups with trifluoromethyl moieties (as in ) may enhance lipophilicity and alter serotonin receptor affinity. In vitro assays (e.g., radioligand binding for 5-HT₂A receptors) combined with molecular docking simulations can quantify binding interactions .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from differences in enantiomeric purity, solvent residues, or assay conditions. Orthogonal validation methods, such as:
  • Chiral HPLC to confirm enantiomeric composition.
  • Dose-response curves across multiple cell lines or animal models.
  • Independent replication of key experiments under standardized protocols (e.g., fixed incubation times, controlled pH).
    For example, impurities in palladium catalysts (e.g., residual Pd in ) can interfere with biological assays; ICP-MS analysis ensures catalyst removal .

Q. What computational and experimental strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipinski’s Rule Analysis : Assess logP (octanol-water partition coefficient) to predict permeability. Derivatives with logP >5 may require solubilizing groups (e.g., hydroxyls).
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., ethylamine oxidation). Introduce steric hindrance (e.g., tert-butyl groups) or fluorination to block enzymatic degradation .
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C) for tracking absorption, distribution, and excretion in rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine
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